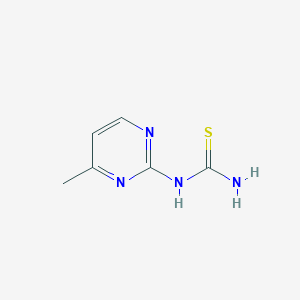
四丙基氟化铵
描述
Tetrapropylammonium fluoride is a quaternary ammonium salt with the chemical formula C₁₂H₂₈FN. It is commonly used as a structure-directing agent in the synthesis of zeolites and other microporous materials. The compound is known for its ability to facilitate the formation of specific crystalline structures, making it valuable in various industrial and research applications .
科学研究应用
作用机制
Target of Action
Tetrapropylammonium fluoride is a quaternary ammonium salt . This compound’s primary targets are the silica frameworks in the synthesis of zeolites . The tetrapropylammonium fluoride acts as a template for the crystallization process .
Mode of Action
The tetrapropylammonium fluoride interacts with its targets by crystallizing from a hydrothermal system containing silica, tetrapropylammonium ions, and fluoride ions . This interaction results in the formation of a complex that lies at the tetrahedral intersection of the 10-ring channels of a silica framework . This position is consistent with a template scheme for crystallization .
Biochemical Pathways
It is known that fluoride is a well-known g protein activator . Activation of heterotrimeric GTP-binding proteins by fluoride requires trace amounts of Al3+ or Be2+ ions . As phosphate analogs, AlF or BeF affect the activity of a variety of phosphoryl transfer enzymes . Most of these enzymes are fundamentally important in cell signal transduction or energy metabolism .
Pharmacokinetics
It is known that tetrapropylammonium fluoride is a hygroscopic white solid , which suggests that it may have good water solubility. This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of tetrapropylammonium fluoride is the formation of a silica framework in a position consistent with a template scheme for crystallization . This leads to the creation of zeolites, which are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts .
Action Environment
The action of tetrapropylammonium fluoride is influenced by environmental factors such as temperature and the presence of other ions in the system . For example, the crystallization process from which tetrapropylammonium fluoride forms a complex occurs in a hydrothermal system . Additionally, the presence of silica and tetrapropylammonium ions in the system is necessary for the formation of the complex .
生化分析
Biochemical Properties
Tetrapropylammonium fluoride plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can influence the activity of enzymes involved in metabolic pathways by altering their conformation or binding sites. The interaction between tetrapropylammonium fluoride and biomolecules often involves ionic and hydrogen bonding, which can lead to changes in the enzyme’s activity and stability .
Cellular Effects
Tetrapropylammonium fluoride affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to tetrapropylammonium fluoride has been shown to induce oxidative stress in cells, leading to changes in gene expression and metabolic flux . Additionally, it can disrupt cellular homeostasis by affecting ion channels and transporters, which can impact cell viability and function .
Molecular Mechanism
The molecular mechanism of tetrapropylammonium fluoride involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, tetrapropylammonium fluoride can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrapropylammonium fluoride can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that tetrapropylammonium fluoride can degrade over time, leading to a decrease in its efficacy and potential accumulation of degradation products . Long-term exposure to tetrapropylammonium fluoride in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of tetrapropylammonium fluoride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of tetrapropylammonium fluoride have been shown to induce neurobehavioral impairments and oxidative stress in animal models . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
Tetrapropylammonium fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by altering enzyme activity and stability. For instance, tetrapropylammonium fluoride can inhibit enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis . Additionally, it can impact amino acid metabolism and other biosynthetic pathways .
Transport and Distribution
The transport and distribution of tetrapropylammonium fluoride within cells and tissues are influenced by its interaction with transporters and binding proteins. It can be transported across cell membranes via ion channels and transporters, leading to its accumulation in specific cellular compartments . Additionally, tetrapropylammonium fluoride can bind to proteins and other biomolecules, influencing its localization and distribution within cells .
Subcellular Localization
Tetrapropylammonium fluoride exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, tetrapropylammonium fluoride can localize to the mitochondria, where it can impact mitochondrial function and energy production . Additionally, its localization to other organelles, such as the endoplasmic reticulum and nucleus, can influence various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
Tetrapropylammonium fluoride can be synthesized through the reaction of tetrapropylammonium hydroxide with hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
[ \text{(C₃H₇)₄N(OH) + HF → (C₃H₇)₄N(F) + H₂O} ]
Industrial Production Methods
In industrial settings, tetrapropylammonium fluoride is often produced using a continuous flow process to maintain consistent quality and yield. The process involves the careful addition of hydrofluoric acid to a solution of tetrapropylammonium hydroxide, followed by purification steps to remove any impurities .
化学反应分析
Types of Reactions
Tetrapropylammonium fluoride primarily undergoes substitution reactions due to the presence of the fluoride ion. It can act as a nucleophile in various organic reactions, facilitating the substitution of other groups in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with tetrapropylammonium fluoride include alkyl halides, where the fluoride ion replaces the halide group. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions involving tetrapropylammonium fluoride depend on the specific substrates used. For example, when reacting with alkyl halides, the primary product is the corresponding alkyl fluoride .
相似化合物的比较
Similar Compounds
- Tetramethylammonium fluoride
- Tetraethylammonium fluoride
- Tetrabutylammonium fluoride
Uniqueness
Tetrapropylammonium fluoride is unique due to its specific molecular size and shape, which make it particularly effective as a structure-directing agent in the synthesis of certain types of zeolites. Compared to other quaternary ammonium fluorides, it offers a balance between hydrophobicity and hydrophilicity, making it versatile for various applications .
属性
IUPAC Name |
tetrapropylazanium;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.FH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSYVRHKTFDJTR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547750 | |
| Record name | N,N,N-Tripropylpropan-1-aminium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7217-93-8 | |
| Record name | N,N,N-Tripropylpropan-1-aminium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


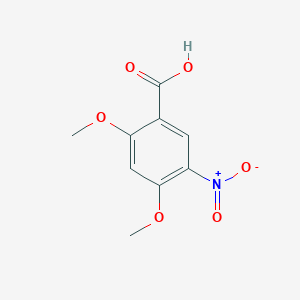
![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)
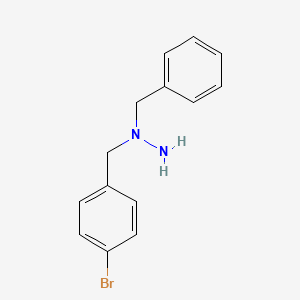
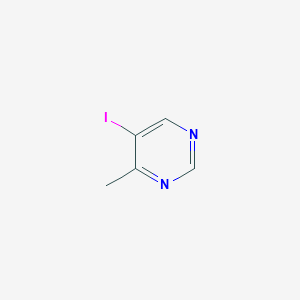
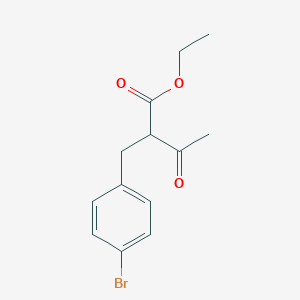
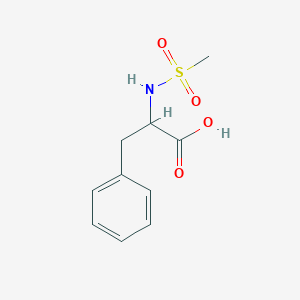


![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)
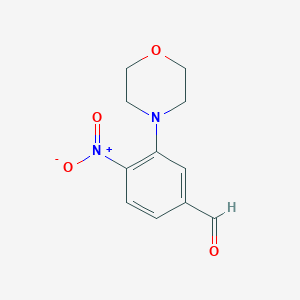
![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)


